molecular formula C20H21N5O2S2 B6546522 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 946349-86-6

2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B6546522
CAS No.: 946349-86-6
M. Wt: 427.5 g/mol
InChI Key: HZXZPUSJKYCNIL-UHFFFAOYSA-N
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Description

2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.11366728 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C17H20N4S2\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{S}_{2}

The biological activity of thiadiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms for this compound may include:

  • Inhibition of Growth Factor Receptors : Similar compounds have shown the ability to inhibit vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which is crucial in cancer proliferation and angiogenesis .
  • Induction of Apoptosis : Research indicates that certain thiadiazole derivatives can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2 .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
A43112.5VEGFR-2 inhibition
HT-2915.0Apoptosis induction
PC318.0Cell cycle arrest

Neuroprotective Effects

In addition to anticancer properties, some derivatives in this class have demonstrated neuroprotective effects. For instance, a closely related compound exhibited neuroprotective activity in PC12 cells against sodium nitroprusside-induced damage with an IC50 value significantly lower than that of standard neuroprotective agents like edaravone .

Study 1: Antiproliferative Effects

A study investigated a series of thiadiazole derivatives for their antiproliferative effects on cancer cell lines. The compound demonstrated significant cytotoxicity against A431 cells with an IC50 value indicative of strong growth inhibition. Further analysis revealed that it induced apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Study 2: Neuroprotection

Another research effort focused on the neuroprotective properties of related compounds. One derivative showed better protective effects in PC12 cells compared to traditional neuroprotectants, suggesting potential applications in neurodegenerative disease treatment .

Properties

IUPAC Name

2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-14-7-9-16(10-8-14)22-18(27)23-19-24-25-20(29-19)28-13-17(26)21-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXZPUSJKYCNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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